Product packaging for Butyl(furan-3-ylmethyl)amine(Cat. No.:CAS No. 741698-86-2)

Butyl(furan-3-ylmethyl)amine

Cat. No.: B6341800
CAS No.: 741698-86-2
M. Wt: 153.22 g/mol
InChI Key: BURNHSDLPJIFID-UHFFFAOYSA-N
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Description

Butyl(furan-3-ylmethyl)amine (CAS 741698-86-2) is an organic compound with the molecular formula C9H15NO and a molecular weight of 153.23 g/mol. This amine, which features a furan ring, is cataloged for scientific research and development purposes . Furan compounds are recognized as versatile building blocks and privileged structures in medicinal chemistry due to their unique physicochemical properties . They serve as key intermediates in the synthesis of pharmaceutical agents and are structurally similar to many natural product counterparts . Research into furan-based molecules has shown they can act as frameworks for developing a wide range of bioactive molecules, including HIV-1 protease inhibitors, anticancer drugs, and antibacterial agents . Furthermore, amines derived from biomass-based furanic oxygenates have received significant attention as sustainable pathways for producing valuable stock molecules used in the pharmaceutical and polymer industries . As a furan-containing amine, this compound is a candidate for use in various synthetic applications, such as the development of new heterocyclic structures or as a precursor in the search for compounds with practically important biological properties . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B6341800 Butyl(furan-3-ylmethyl)amine CAS No. 741698-86-2

Properties

IUPAC Name

N-(furan-3-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-5-10-7-9-4-6-11-8-9/h4,6,8,10H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURNHSDLPJIFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butyl Furan 3 Ylmethyl Amine and Analogs

Reductive Amination Pathways for Furan-Based Precursors

Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. This section explores its application in the context of furan-based starting materials.

Catalytic Hydrogenation of Furanic Aldehydes and Ketones to Butyl(furan-3-ylmethyl)amine (as an analogous method)

The direct reductive amination of furanic aldehydes and ketones with amines like butylamine (B146782) offers a direct route to compounds analogous to this compound. This process typically involves two main steps: the initial condensation of the carbonyl compound with the amine to form an imine intermediate, followed by the hydrogenation of this imine to the target amine. mdpi.com The choice of catalyst is crucial for achieving high selectivity and yield.

Various metal catalysts, including both noble and non-noble metals, have been investigated for this transformation. For instance, ruthenium supported on niobium pentoxide (Ru/Nb₂O₅) has demonstrated high efficiency in the reductive amination of furfural (B47365), achieving a 99% yield of furfurylamine (B118560) under specific conditions. mdpi.com The weak electron donation from the ruthenium in this catalyst helps to suppress the over-hydrogenation of the furan (B31954) ring. nih.gov Similarly, copper-based catalysts, such as CuAlOₓ derived from layered double hydroxides, have been successfully employed for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives with primary amines, showcasing yields up to 99%. mdpi.comnih.gov The reaction is often carried out in a two-step, one-pot process where the initial imine formation is followed by flow hydrogenation. mdpi.comnih.gov

Table 1: Catalytic Reductive Amination of Furanic Aldehydes
Carbonyl PrecursorAmineCatalystSolventTemperature (°C)H₂ Pressure (bar)Yield (%)Reference
FurfuralAmmonia (B1221849)Ru/Nb₂O₅-90499 mdpi.com
5-Hydroxymethylfurfural (HMF)AnilineCuAlOₓMethanol1001097 mdpi.com
5-Acetoxymethylfurfural (AMF)AnilineCuAlOₓMethanol801099 mdpi.com

The reaction conditions, including solvent and temperature, also play a significant role. Methanol is often a preferred solvent as it facilitates both the condensation and hydrogenation steps effectively. mdpi.comtandfonline.com

Chemoenzymatic Approaches in Furanic Amine Synthesis

Chemoenzymatic strategies combine the advantages of chemical and biological catalysis to achieve efficient and selective synthesis of furanic amines. nih.govnih.gov These methods often involve the chemical conversion of biomass into furanic aldehydes, followed by an enzymatic amination step. nih.govnih.gov

A notable example is the synthesis of furfurylamine from biomass. Lignocellulosic biomass can be chemically treated to produce furfural. nih.gov Subsequently, a transaminase enzyme, such as one from recombinant Escherichia coli, can be used to convert the furfural into furfurylamine with high yields, often exceeding 99%. nih.govacs.org This biocatalytic step typically uses an amine donor like L-alanine or ammonium (B1175870) chloride and is conducted under mild conditions (e.g., 35°C and pH 7.5). nih.govacs.org

The use of deep eutectic solvents (DESs) as a reaction medium can further enhance the efficiency and sustainability of these chemoenzymatic processes. nih.gov For instance, a system composed of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG) in water has been shown to be an effective medium for both the chemical conversion of corncob to furfural and the subsequent enzymatic amination to furfurylamine. nih.gov

Table 2: Chemoenzymatic Synthesis of Furfurylamine
Biomass SourceChemical CatalystBiocatalystAmine DonorYield of Furfurylamine (%)Reference
CorncobSO₄²⁻/SnO₂–HAPE. coli CCZU-XLS160 cellsNH₄Cl>99 nih.gov
Rice StrawSO₄²⁻/SnO₂–HAPE. coli CCZU-XLS160 cellsNH₄Cl>99 nih.gov
Sugarcane BagasseSO₄²⁻/SnO₂–HAPE. coli CCZU-XLS160 cellsNH₄Cl>99 nih.gov
CorncobSn-DAT-SSE. coli CV-PRSFDuet cellsL-alanine76.3 acs.org

Hydrogen-Borrowing Amination from Furanic Alcohols

Hydrogen-borrowing amination, also known as transfer hydrogenation, is an atom-economical method for synthesizing amines from alcohols. mdpi.comuni-rostock.de This process involves the temporary "borrowing" of hydrogen from the alcohol to form a transient aldehyde, which then reacts with an amine to form an imine. The borrowed hydrogen subsequently reduces the imine to the final amine product, regenerating the catalyst in the process. acs.org

This methodology has been applied to the amination of furanic alcohols. For example, furfuryl alcohol can be converted to furfurylamine using ammonia as the nitrogen source in the presence of a suitable catalyst. mdpi.com Ruthenium-based catalysts, such as [Ru₃(CO)₁₂] combined with ligands like CataCXium® PCy, have proven effective for the amination of 1-(2-furyl)ethanol with either ammonia or primary amines. mdpi.com The selectivity of the reaction can often be controlled by the reaction conditions. For instance, in the amination of furfuryl alcohol, the presence of external hydrogen gas can lead to the hydrogenation of the furan ring in addition to the amination, yielding tetrahydrofurfurylamine. mdpi.com

Multicomponent Reaction (MCR) Strategies for Accessing Furan-Amine Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govrsc.org This approach offers high atom economy and synthetic efficiency, making it attractive for the synthesis of diverse furan-amine scaffolds. nih.govtubitak.gov.tr

One-Pot Furan-Thiol-Amine Reactions

A recently developed multicomponent reaction, termed the Furan-Thiol-Amine (FuTine) reaction, enables the one-pot synthesis of N-substituted pyrroles from a furan, a thiol, and an amine. researchgate.netresearchgate.netnih.gov The proposed mechanism involves the oxidation of the furan to generate cis-2-butene-1,4-dial, which then undergoes a 1,4-addition with the thiol. The resulting intermediate is trapped by the amine, followed by rearrangement and aromatization to form the pyrrole (B145914) ring. researchgate.netresearchgate.net This reaction is notable for its compatibility with a wide range of functional groups and its ability to proceed under physiological conditions. researchgate.netnih.gov The FuTine reaction has been successfully applied to the modification of peptides and proteins. researchgate.net

Ugi-Type Condensations Incorporating Furan-3-yl Moieties (as an analogous method)

The Ugi four-component reaction (Ugi-4CR) is a well-established MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govmdpi.comnih.gov By employing a furan-3-yl containing component, such as furan-3-carbaldehyde, this reaction can be used to generate complex molecules incorporating the furan-3-yl moiety.

For example, the Ugi reaction of furfurylamine, benzaldehyde, Boc-glycine, and t-butylisocyanide has been optimized to produce the corresponding Ugi adduct in good yield. nih.gov Methanol is a commonly used solvent for Ugi reactions, and the concentration of the reactants can significantly influence the outcome. nih.gov Post-Ugi modifications can further diversify the resulting scaffolds, leading to a wide array of heterocyclic compounds. frontiersin.org For instance, Ugi adducts derived from 2-chloroquinoline-3-carbaldehydes have been used in post-Ugi cyclization reactions to construct spiro-heterocyclic systems. researchgate.netrsc.org

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis offers powerful tools for the selective functionalization of furan rings, enabling the construction of complex molecules from simple precursors. Palladium and copper catalysts, in particular, have been extensively utilized for their ability to mediate a wide range of transformations.

Palladium-Catalyzed Furan Ring Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to furan chemistry has enabled significant advancements in the creation of functionalized derivatives. mdpi.com Methodologies include the coupling of 1,3-dicarbonyl compounds with aryl and alkyl halides, which allows for specific substitutions on the furan ring. mdpi.com Recent developments have focused on strategic alkylation-cyclization methods, expanding the scope of these reactions to include less reactive alkenyl bromides. mdpi.com

One notable advancement involves the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com The choice of catalyst, solvent, base, and oxidant has been systematically evaluated to optimize reaction conditions, with PdCl₂(CH₃CN)₂ emerging as a highly effective catalyst. mdpi.com For instance, the reaction of 4-allyl-2,6-dimethyl-3,5-heptanedione with a catalytic amount of PdCl₂(CH₃CN)₂ and a stoichiometric amount of CuCl₂ in dioxane at 60 °C yields 3-isobutyryl-2-isopropyl-5-methylfuran in 77% isolated yield. mdpi.com

Another powerful approach is the dearomatizing 2,5-alkoxyarylation of furans, which provides diastereospecific access to spirooxindoles. rsc.org This palladium-catalyzed protocol likely proceeds through an intramolecular dearomatizing Heck-type α-arylation of the furan ring. rsc.org

The following table summarizes key aspects of palladium-catalyzed furan functionalization:

Table 1: Palladium-Catalyzed Functionalization of Furan Derivatives

Catalyst Substrates Reagents Product Yield (%) Reference
PdCl₂(CH₃CN)₂ 4-Allyl-2,6-dimethyl-3,5-heptanedione CuCl₂ 3-Isobutyryl-2-isopropyl-5-methylfuran 77 mdpi.com
Pd(OAc)₂ 1,3-Dicarbonyl compounds, Alkenyl bromides K₂CO₃, CuCl₂ Functionalized furans up to 94 mdpi.com

Copper-Catalyzed Cascade Strategies for Furan-2-ylmethylboranes (as related furan-methyl systems)

Copper-catalyzed reactions have emerged as a highly efficient method for the synthesis of furan-2-ylmethylboranes, which are valuable intermediates in organic synthesis. rsc.orgrsc.org A notable example is the three-component cascade strategy involving a Knoevenagel condensation, enynone cyclization, and a B-H bond insertion. rsc.orgrsc.org This one-step process offers a concise route to a variety of furan-2-ylmethylboranes from simple and readily available starting materials. rsc.org

The reaction mechanism is believed to initiate with a Knoevenagel condensation of a 1,3-dione or a related compound with an alk-2-ynal to form an enynone intermediate. rsc.org This intermediate then undergoes a copper-catalyzed 5-exo-dig cyclization to generate a furyl copper carbene species, which subsequently inserts into the B-H bond of an amine-borane adduct. rsc.org This protocol demonstrates broad substrate scope and good functional group tolerance under mild reaction conditions. rsc.orgrsc.org

The versatility of this method is highlighted in the table below, showcasing the synthesis of various furan-2-ylmethylboranes:

Table 2: Copper-Catalyzed Synthesis of Furan-2-ylmethylboranes

1,3-Dicarbonyl Component Alk-2-ynal Amine-Borane Adduct Product Yield (%) Reference
Acetylacetone Phenylpropynal Morpholine-borane Furan-2-ylmethylborane derivative 95 rsc.org
Ethyl acetoacetate 3-Phenylprop-2-yn-1-al Diethylamine-borane Furan-2-ylmethylborane derivative 88 rsc.org

Intramolecular C-H Amination Routes

Intramolecular C-H amination provides a direct and atom-economical approach to the synthesis of nitrogen-containing heterocyclic compounds. In the context of furan derivatives, palladium and iron catalysts have been successfully employed to facilitate these transformations.

An unconventional modification of palladium-catalyzed oxidative amination utilizes a furan ring as a masked olefin. nih.gov This process leads to the synthesis of 2-(2-acylvinyl)indole derivatives with high yields and excellent E-selectivity. nih.gov The highly reactive α,β-unsaturated carbonyl moiety in the products allows for further synthetic manipulations to access diverse heteroaromatic scaffolds. nih.gov

Iron-catalyzed intramolecular C-H amination of alkyl azides has also been demonstrated as a viable route. rsc.org This method is notable for its ability to tolerate heteroaromatic groups, including furan. rsc.org The reaction proceeds via an iron-nitrene/imido intermediate, which undergoes C-H insertion to form the corresponding N-heterocycle. rsc.org This approach has been used to synthesize pyrrolidine (B122466) derivatives from furan-containing alkyl azides. rsc.org

The following table presents examples of intramolecular C-H amination for the synthesis of furan-containing heterocycles:

Table 3: Intramolecular C-H Amination for Furan-Containing Compounds

Catalyst Substrate Product Type Yield (%) Reference
Pd(OAc)₂ N-Aryl-N-(furan-2-ylmethyl)amines 2-(2-Acylvinyl)indoles up to 93 nih.gov

Microwave-Assisted Synthetic Approaches for Furan Amides and Esters (as related furan-amine derivatives)

Microwave-assisted organic synthesis has gained prominence as a green chemistry approach due to its ability to significantly reduce reaction times, improve yields, and enhance reaction selectivity. researchgate.net This technology has been effectively applied to the synthesis of furan amides and esters, which are structurally related to furan-amine derivatives.

A novel method for the synthesis of ester and amide derivatives containing furan rings under mild, microwave-assisted conditions has been developed. researchgate.net This approach utilizes effective coupling reagents such as DMT/NMM/TsO⁻ or EDC to produce N-(furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate (B1237412) from 2-furoic acid, furfurylamine, and furfuryl alcohol. researchgate.net The optimization of reaction time, solvent, and substrate amounts has led to good to very good yields of the final products after purification. researchgate.netkisti.re.kr

This methodology is also applicable to the synthesis of N-blocked amides using N-blocked amino acids and can be extended to produce compounds with diamide (B1670390) and diester bonds with moderate yields. researchgate.net The significant reduction in reaction time from hours to minutes is a key advantage of this microwave-assisted protocol. researchgate.net

The table below details the microwave-assisted synthesis of various furan amides and esters:

Table 4: Microwave-Assisted Synthesis of Furan Amides and Esters

Substrates Coupling Reagent Product Yield (%) Reference
2-Furoic acid, Furfurylamine DMT/NMM/TsO⁻ N-(Furan-2-ylmethyl)furan-2-carboxamide 95 researchgate.net
2-Furoic acid, Furfuryl alcohol EDC Furan-2-ylmethyl furan-2-carboxylate 85 researchgate.net
2,5-Furandicarboxylic acid, Furfurylamine DMT/NMM/TsO⁻ N,N'-Bis(furan-2-ylmethyl)furan-2,5-dicarboxamide 65 researchgate.net

Mechanistic Elucidation of Synthetic Transformations Involving Butyl Furan 3 Ylmethyl Amine

Detailed Reaction Mechanism Investigations

The primary route for synthesizing Butyl(furan-3-ylmethyl)amine is through the reductive amination of 3-furaldehyde (B129913) with butylamine (B146782). This process is widely accepted to occur via a two-step mechanism. mdpi.com

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (butylamine) on the carbonyl carbon of 3-furaldehyde. This is typically an acid-catalyzed step that results in the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a Schiff base, specifically N-(furan-3-ylmethylene)butan-1-amine (an imine).

Imine Hydrogenation: The C=N double bond of the imine intermediate is then hydrogenated to form the final secondary amine, this compound. mdpi.com This step is the reduction part of the reaction and requires a reducing agent, often molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. researchgate.net

Alternative, though less direct, synthetic strategies could involve the modification of other 3-substituted furans. For instance, a Michael addition of butylamine to a suitable acyclic keto alkynol precursor could be adapted to form the 3-furylamine structure. researchgate.net Another approach might involve the acylation of an amine with a furan-3-carboxylic acid derivative, followed by reduction of the resulting amide.

Role of Catalyst-Substrate Interactions in Furanic Amine Formation

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalyst used. Heterogeneous catalysts are preferred for their ease of separation and reusability. mdpi.com The interaction between the catalyst surface and the substrates (3-furaldehyde, butylamine, and the imine intermediate) is paramount.

Key Catalyst-Substrate Interactions:

Metal Sites: The active metal sites on the catalyst (e.g., Ni, Pd, Ru, Co) are responsible for the hydrogenation step. researchgate.net The choice of metal is critical; metals with moderate hydrogenation activity are often favored to selectively hydrogenate the imine (C=N) bond without reducing the furan (B31954) ring or the initial aldehyde (C=O) group. researchgate.net For example, palladium catalysts with specific crystal planes, like Pd(111), have been shown to interact favorably with the furan ring, which can sometimes lead to undesired ring hydrogenation. mdpi.comencyclopedia.pub

Support Interactions: The catalyst support (e.g., Al₂O₃, C, SiO₂, TiO₂) can significantly influence the reaction. Acidic or basic sites on the support can facilitate different steps of the reaction. Acidic sites can promote the initial condensation and dehydration to form the imine. mdpi.com Some studies have shown that metal-support interactions, such as those between Pd nanoparticles and a MoO₃₋ₓ support, create acidic promoters that facilitate the activation of the carbonyl group. researchgate.net

Bifunctional Catalysis: Efficient reductive amination often relies on bifunctional catalysts that possess both acidic sites to promote imine formation and metal sites for hydrogenation. The synergistic effect between these sites is crucial for high yields. mdpi.com For instance, the interaction between sulfonic groups on a catalyst (Ir/SiO₂-SO₃H) and the substrate's carbonyl group can make the carbonyl carbon more available for nucleophilic attack. mdpi.com

Adsorption and Desorption: The adsorption behavior of reactants, intermediates, and products on the catalyst surface dictates the reaction pathway. For example, in the amination of furoin (B1674284) over a Ru/Al₂O₃ catalyst, the weak adsorption of the alcohol-imine intermediate can favor its desorption and subsequent conversion into byproducts in the bulk solution, competing with the desired hydrogenation on the catalyst surface. rsc.org The preferential interaction of amine groups with the catalyst can also influence the product distribution. rsc.org

The table below summarizes the roles of different catalyst components in the synthesis of furanic amines.

Catalyst ComponentPrimary RoleExamplesCitation
Active Metal Hydrogenation of the C=N imine bond.Ni, Co, Ru, Pd, Pt researchgate.netresearchgate.net
Support Provides surface area, stability, and can have acidic/basic sites.Al₂O₃, C, SiO₂, TiO₂ mdpi.comrsc.org
Promoter/Acid Sites Facilitates carbonyl activation and dehydration for imine formation.MoV species, -SO₃H groups mdpi.comresearchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

The synthesis of furanic amines is subject to a delicate balance between kinetic and thermodynamic control. nih.govresearchgate.net The reaction conditions—temperature, pressure, solvent, and concentration—can significantly shift this balance, affecting both the reaction rate and the final product distribution. rsc.org

Kinetics: The hydrogenation of the imine is typically an irreversible step under the reaction conditions. The kinetics are strongly influenced by the catalyst's activity. A catalyst that is too active can lead to the rapid hydrogenation of the starting aldehyde to furan-3-ylmethanol, a common side reaction. encyclopedia.pub Conversely, a catalyst with low activity will result in slow conversion rates. The goal is to use a catalytic system that kinetically favors the hydrogenation of the imine over the hydrogenation of the carbonyl group. mdpi.com

Influence of Reaction Parameters:

Temperature: Increasing the temperature generally increases the rate of all reaction steps. However, it can negatively impact the thermodynamic equilibrium of the initial condensation and may promote side reactions like polymerization or decomposition. rsc.org

Pressure: In reactions using H₂ gas, increasing the hydrogen pressure typically enhances the rate of hydrogenation. This can be beneficial for amine selectivity, but excessive pressure might also increase the rate of undesired side-chain or ring hydrogenation. nsf.gov

Concentration: The relative concentrations of the aldehyde and the amine affect the rate of imine formation. Operating under amine-rich conditions can favor the desired reaction pathway. nsf.gov

The interplay between kinetics and thermodynamics is subtle; for example, heating may improve sluggish kinetics but can have a negative thermodynamic impact. rsc.org

Stereochemical Control and Regioselectivity in this compound Synthesis

Regioselectivity: The synthesis of this compound is inherently regioselective due to the starting material, 3-furaldehyde. The challenge in regioselectivity lies in the synthesis of the 3-substituted furan precursor itself. The furan ring exhibits distinct reactivity at its different positions. Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate is better stabilized by resonance compared to attack at the β-positions (C3 and C4). ksu.edu.sa

Therefore, to achieve the desired 3-substituted product, synthetic strategies must be employed that direct functionalization to the C3 position. This can involve:

Using a starting material that already has the desired 3-substitution.

Employing directing groups that block the more reactive α-positions.

Utilizing specific catalytic systems, such as cobalt-based metalloradical catalysis, which have been shown to achieve complete regioselectivity in the synthesis of polysubstituted furans from different starting materials. nih.gov

Stereochemical Control: In the direct reductive amination of 3-furaldehyde with butylamine, no new chiral centers are formed. Therefore, stereochemical control is not a factor in this specific transformation. However, if either the furan ring or the butyl group contained pre-existing stereocenters, or if the synthesis proceeded via a route that generated a new stereocenter (e.g., through an asymmetric reduction or an aldol-type reaction), then diastereoselectivity would become a critical consideration. diva-portal.org For instance, studies on the conjugate addition of 3-furyl substituted lithium amides to α,β-unsaturated esters have demonstrated the formation of β-amino esters as single diastereoisomers, showcasing high levels of substrate-controlled stereoselectivity. clockss.org

Identification and Mitigation of Side Reactions in Furan Amine Synthesis

The synthesis of this compound is often accompanied by several competing side reactions that can lower the yield and complicate purification. mdpi.comresearchgate.net

Common Side Reactions:

Side ReactionDescriptionMitigation StrategyCitation
Aldehyde Hydrogenation The direct hydrogenation of the carbonyl group in 3-furaldehyde to form furan-3-ylmethanol.Select a catalyst that favors imine hydrogenation over carbonyl hydrogenation (e.g., certain Ni or Co catalysts). mdpi.comencyclopedia.pub
Overalkylation The product, a secondary amine, reacts further with another molecule of the imine intermediate, leading to the formation of a tertiary amine, bis(furan-3-ylmethyl)butylamine.Control stoichiometry (use an excess of the primary amine), optimize reaction time and temperature. mdpi.comencyclopedia.pub
Polymerization/Humin Formation Furanic compounds, especially aldehydes, can be unstable under acidic conditions and at high temperatures, leading to the formation of polymeric or tar-like substances known as humins.Use milder reaction conditions, shorter reaction times, and choose appropriate solvents. nih.govresearchgate.net
Furan Ring Hydrogenation The furan ring itself can be hydrogenated, especially with highly active catalysts like palladium or under harsh conditions, yielding Butyl(tetrahydrofuran-3-ylmethyl)amine.Use less active catalysts, milder conditions (lower temperature and pressure), and control reaction time. mdpi.com

Mitigation of these side reactions requires careful optimization of the entire catalytic system. This includes the choice of the active metal, the support, reaction temperature, pressure, and the solvent. mdpi.comresearchgate.net For example, the use of ethyl acetate (B1210297) as a solvent has been reported to inhibit the formation of tertiary amine by-products in some systems. mdpi.com Similarly, selecting a catalyst that provides a suitable interaction with the furan ring without promoting its hydrogenation is a key challenge. mdpi.com The direct preparation of furanic diamines is noted to be particularly challenging due to the high reactivity of the groups involved, which can easily lead to the formation of polymeric amine species. scirp.org

Theoretical and Computational Chemistry Studies on Butyl Furan 3 Ylmethyl Amine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of furan (B31954) derivatives with a high degree of accuracy. globalresearchonline.netresearchgate.net DFT methods are widely used because they provide a good balance between computational cost and the accuracy of results for energies, molecular structures, and vibrational frequencies. globalresearchonline.net

The electronic structure of Butyl(furan-3-ylmethyl)amine is fundamentally dictated by the furan ring. Furan is a five-membered aromatic heterocycle where one of the lone pairs of electrons on the oxygen atom is delocalized into the ring, creating a 4n+2 aromatic system according to Hückel's rule. wikipedia.org This aromaticity, however, is more modest compared to benzene, with a resonance energy of approximately 67 kJ/mol. wikipedia.org This partial aromatic character means its behavior is intermediate between that of an aromatic ring and a diene. wikipedia.org

Computational studies on furan isomers using the Gaussian 4 (G4) model have been effective in determining parameters such as bond distances and angles, which show good agreement with experimental data where available. researchgate.net Such calculations would be essential to precisely model the geometry of this compound.

Table 1: Key Aspects of Electronic Structure Analysis

Property Description Relevance to this compound
Aromaticity The furan ring exhibits partial aromatic character due to the delocalization of the oxygen lone pair. wikipedia.org Influences the chemical stability and reactivity of the furan moiety.
Electron Density The oxygen heteroatom acts as an electron-donating group, increasing electron density in the ring compared to benzene. wikipedia.org Affects the regioselectivity of electrophilic substitution reactions.
Molecular Geometry Bond lengths, bond angles, and dihedral angles define the 3D structure. Determined by the interplay of the planar furan ring and the flexible butylamine (B146782) side chain.

Frontier Molecular Orbital (FMO) theory is critical for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In studies of furan and its derivatives, Time-Dependent DFT (TD-DFT) calculations have been used to analyze electronic absorption spectra. globalresearchonline.net For furan, the observed absorption peaks are typically due to π→π* transitions, which correspond to the excitation of an electron from a π bonding orbital (like the HOMO) to a π* antibonding orbital (like the LUMO). globalresearchonline.net The energy of this transition is related to the HOMO-LUMO gap. The presence of the butylamine substituent is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and shifting the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted furan. DFT calculations on related systems have been used to identify active sites for reactions, where Ni²⁺ sites were identified as centers for imine intermediate adsorption and Ni⁰ sites for H₂ dissociation in the synthesis of furfurylamine (B118560). rsc.org

Table 2: Frontier Molecular Orbital Characteristics

Orbital Description Implication for this compound
HOMO The highest energy molecular orbital containing electrons. The energy and location (likely distributed over the furan ring and nitrogen atom) indicate sites susceptible to electrophilic attack.
LUMO The lowest energy molecular orbital that is empty. The energy and location indicate sites susceptible to nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

Conformational Analysis and Energetics of this compound (as an analogous furanic amine)

The flexibility of the butylaminomethyl side chain in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers and understand the energetic barriers between them.

A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom on the secondary amine (N-H) and the oxygen atom of the furan ring (N-H···O). This interaction would stabilize specific conformers where the side chain folds back towards the ring, creating a pseudo-cyclic structure. Such intramolecular hydrogen bonds are known to significantly influence the preferred conformations and physicochemical properties of flexible molecules. The strength of this bond would depend on the geometry of the conformer, including the H···O distance and the N-H···O angle.

Table 3: Potential Conformers and Stabilizing Interactions

Interaction Type Description Potential Impact on Conformation
Steric Hindrance Repulsive interaction between non-bonded atoms in close proximity. Disfavors eclipsed conformers and those with bulky groups near each other.
Torsional Strain Strain due to deviation from ideal staggered conformations around single bonds. Influences the energy barriers for rotation between conformers.

| Intramolecular H-Bond | Attractive force between the amine proton (donor) and the furan oxygen (acceptor). | Could significantly stabilize a folded conformer over more extended ones. |

Thermochemical Investigations of this compound and Related Furfurylamines

Thermochemical data provide fundamental information about the stability and energy content of a molecule. Experimental and computational thermochemical studies on closely related compounds, such as furfurylamine and 5-methylfurfurylamine, serve as excellent references for estimating the properties of this compound. mdpi.comnih.gov

High-level quantum chemical methods, such as the G3 level of theory, have been successfully used to calculate gas-phase enthalpies of formation that show good agreement with experimental values derived from techniques like combustion calorimetry and Calvet microcalorimetry. nih.govresearchgate.net For furfurylamine, the experimental standard molar enthalpy of formation in the liquid phase (ΔfH°m(l)) at 298.15 K was determined to be -(92.6 ± 1.1) kJ·mol⁻¹, while the gas-phase enthalpy of formation (ΔfH°m(g)) was -(43.5 ± 1.4) kJ·mol⁻¹. mdpi.comnih.gov For 5-methylfurfurylamine, the corresponding values were -(134.5 ± 1.5) kJ·mol⁻¹ (liquid) and -(81.2 ± 1.7) kJ·mol⁻¹ (gas). mdpi.comnih.gov

Table 4: Thermochemical Data for Related Furfurylamines at T = 298.15 K

Compound Standard Molar Enthalpy of Formation (liquid) (kJ·mol⁻¹) Standard Molar Enthalpy of Vaporization (kJ·mol⁻¹) Standard Molar Enthalpy of Formation (gas) (kJ·mol⁻¹)
Furfurylamine -(92.6 ± 1.1) mdpi.com (49.1 ± 0.8) mdpi.com -(43.5 ± 1.4) nih.gov

| 5-Methylfurfurylamine | -(134.5 ± 1.5) mdpi.com | (53.3 ± 0.9) mdpi.com | -(81.2 ± 1.7) nih.gov |

Gas-Phase Enthalpies of Formation Calculations

The calculation of ΔfH°gas typically involves several steps:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Electronic Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

Atomization or Isodesmic Reaction Scheme: The calculated electronic energy is then used in an atomization or isodesmic reaction scheme to determine the enthalpy of formation. The isodesmic approach, which involves a hypothetical reaction where the number and types of bonds are conserved, often yields more accurate results by canceling out systematic errors in the calculations.

For a molecule like this compound, an isodesmic reaction could be formulated using simpler, well-characterized molecules such as furan, methylamine, and butane.

Table 1: Representative Calculated Gas-Phase Enthalpies of Formation for Similar Compounds This table presents data for analogous compounds to provide context for the expected values for this compound, as specific data for the target compound is not available.

Compound Computational Method Calculated ΔfH°gas (kJ/mol)
Butylamine G3MP2 -95.8
Furan CBS-QB3 68.2

Data is hypothetical and for illustrative purposes based on typical computational results for these types of molecules.

Enthalpies of Vaporization Determinations

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. Computationally, ΔHvap can be estimated, although it is a more complex property to predict accurately than gas-phase properties because it involves intermolecular interactions in the liquid phase.

One common computational approach involves combining the calculated gas-phase enthalpy with the enthalpy of the liquid phase, which can be estimated using continuum solvation models or through molecular dynamics simulations.

A more direct, albeit computationally intensive, method involves molecular dynamics (MD) or Monte Carlo (MC) simulations of the liquid phase. These simulations model the interactions between a large number of molecules to derive thermodynamic properties like the enthalpy of vaporization.

Given the lack of specific experimental data for this compound, computational estimates for its enthalpy of vaporization would be highly valuable for understanding its physical properties. For similar amines, experimental values for the enthalpy of vaporization have been determined, providing a benchmark for computational methods. nih.gov

Table 2: Experimental Enthalpies of Vaporization for Structurally Related Amines

Compound Experimental ΔHvap (kJ/mol)
Butylamine 35.54
Isobutylamine 33.49

Source: nih.gov

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling is instrumental in elucidating the reactivity of molecules and the mechanisms of their reactions. For this compound, this can involve studying its behavior as a nucleophile (due to the amine group) or its participation in reactions involving the furan ring.

Transition State Characterization and Activation Energies

To understand the kinetics of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location and characterization of transition states.

For a hypothetical reaction involving this compound, such as an N-alkylation or a reaction at the furan ring, the following steps would be taken:

Locating the Transition State: Various algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Frequency Analysis: A frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energy: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants.

These calculations provide quantitative predictions about the feasibility and rate of a reaction.

Table 3: Hypothetical Calculated Activation Energies for a Reaction of an Amine This table illustrates the type of data that would be generated from a computational study of a reaction involving an amine, as specific data for this compound is unavailable.

Reaction Type Computational Method Calculated Ea (kJ/mol)
SN2 Alkylation of an amine DFT (B3LYP/6-31G*) 60-80

Data is hypothetical and for illustrative purposes.

Prediction of Reaction Outcomes and Selectivity

Computational modeling can also predict the outcome of reactions where multiple products are possible. This is particularly relevant for this compound, which has multiple reactive sites. For instance, in an electrophilic substitution reaction, the model could predict whether the substitution occurs on the furan ring or at the nitrogen atom.

By calculating the activation energies for all possible reaction pathways, the most favorable pathway (the one with the lowest activation energy) can be identified. This allows for the prediction of the major product and the regioselectivity or stereoselectivity of the reaction.

For example, a study might compare the energy barriers for the reaction of an electrophile at the C2 and C5 positions of the furan ring versus N-alkylation. The relative heights of these barriers would determine the predicted selectivity of the reaction. Such predictive power is invaluable in designing synthetic routes and understanding complex reaction mixtures.

Reactivity and Derivatization Chemistry of Butyl Furan 3 Ylmethyl Amine

Chemical Transformations at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile and a base, providing a reactive handle for numerous chemical modifications.

The nitrogen center of Butyl(furan-3-ylmethyl)amine can readily undergo N-alkylation when treated with alkyl halides, a classic example of nucleophilic aliphatic substitution. wikipedia.org This reaction typically proceeds under mild conditions and converts the secondary amine into a tertiary amine. For instance, reaction with an alkyl halide such as methyl iodide in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid would yield the corresponding N-methylated tertiary amine. The nucleophilicity of the amine generally increases with alkylation, which can sometimes lead to overalkylation. nih.gov If the resulting tertiary amine is treated with a further equivalent of an alkylating agent, a quaternary ammonium (B1175870) salt can be formed in what is known as the Menshutkin reaction. wikipedia.org

Table 1: Representative Alkylation Reactions
Reaction TypeAlkylating/Arylating AgentBase/CatalystExpected Product
N-MethylationMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)N-Butyl-1-(furan-3-yl)-N-methylmethanamine
N-BenzylationBenzyl bromide (BnBr)Triethylamine (Et₃N)N-Benzyl-N-butyl-1-(furan-3-yl)methanamine

The nucleophilic nitrogen can attack acylating or sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis. bath.ac.uk

Amidation: The reaction of this compound with an acyl halide (e.g., acetyl chloride) or a carboxylic anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like pyridine (B92270) or triethylamine, yields the corresponding N,N-disubstituted amide. The base is required to neutralize the acidic byproduct (HCl or carboxylic acid). bath.ac.uk

Sulfonamidation: Similarly, sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. wikipedia.orgcbijournal.com The formation of a sulfonamide is the basis of the Hinsberg reaction, which can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org Secondary amines, like the target compound, form sulfonamides that are insoluble in alkali.

Table 2: Amidation and Sulfonamidation Reactions
Reaction TypeReagentBaseExpected Product
N-AcetylationAcetyl chloride (CH₃COCl)PyridineN-Butyl-N-(furan-3-ylmethyl)acetamide
N-Tosylationp-Toluenesulfonyl chloride (TsCl)PyridineN-Butyl-N-(furan-3-ylmethyl)-4-methylbenzenesulfonamide

The formation of imines, or Schiff bases, is a characteristic reaction of primary amines with aldehydes or ketones. This compound, being a secondary amine, does not form an imine. Instead, secondary amines react with aldehydes and ketones under acidic catalysis to form enamines.

The reaction mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. Following protonation of the hydroxyl group, water is eliminated. However, because the nitrogen has no proton to eliminate to form a C=N double bond, a proton is removed from an adjacent carbon atom, resulting in the formation of a C=C double bond adjacent to the nitrogen atom, the characteristic feature of an enamine.

Electrophilic and Nucleophilic Substitutions on the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution reactions, with a reactivity significantly greater than that of benzene. chemicalbook.com The preferred sites for electrophilic attack on an unsubstituted furan ring are the C2 and C5 positions, as the cationic intermediate (sigma complex) formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at C3 or C4 (two resonance structures). chemicalbook.comquora.com

In this compound, the furan ring is substituted at the 3-position with an alkylamino group. This group is generally considered to be weakly activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to be directed primarily to the C2 position, which is ortho to the existing substituent. The C5 position (para) is also activated, but the C2 position is often favored.

Common electrophilic substitution reactions applicable to the furan moiety include:

Nitration: Due to the acid-sensitivity of the furan ring, harsh nitrating conditions (e.g., HNO₃/H₂SO₄) are avoided. A milder reagent such as acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures is typically used to introduce a nitro group, likely at the C2 position. pharmaguideline.com

Halogenation: Furan reacts vigorously with halogens like chlorine and bromine. pharmaguideline.com To achieve mono-substitution, milder conditions are necessary, such as using N-bromosuccinimide (NBS) or bromine in a solvent like dioxane at low temperatures, which would yield the 2-bromo derivative. pharmaguideline.compearson.com

Friedel-Crafts Acylation: This reaction can be carried out using a mild Lewis acid catalyst, such as BF₃·OEt₂, with an acylating agent like acetic anhydride to introduce an acetyl group, again, preferentially at the C2 position.

Nucleophilic aromatic substitution on the furan ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring, which are not present in this compound.

Table 3: Representative Electrophilic Substitutions on the Furan Ring
Reaction TypeReagent/ConditionsExpected Major Product
NitrationAcetyl nitrate (CH₃COONO₂), low temp.Butyl((2-nitrofuran-3-yl)methyl)amine
BrominationN-Bromosuccinimide (NBS), CCl₄Butyl((2-bromofuran-3-yl)methyl)amine
AcylationAcetic anhydride ((CH₃CO)₂O), BF₃·OEt₂1-(4-((Butylamino)methyl)furan-2-yl)ethan-1-one

Cycloaddition Reactions Involving the Furan Moiety (e.g., Diels-Alder)

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This provides a powerful method for constructing six-membered rings, specifically oxabicyclo[2.2.1]heptene derivatives (oxa-norbornenes). The reaction involves the furan moiety of this compound reacting with an electron-deficient alkene, known as a dienophile.

A classic example is the reaction with maleic anhydride. When heated, the furan ring will react with maleic anhydride to form a bicyclic adduct. These reactions are often reversible, and the stability of the adduct depends on the substituents. rsc.org The stereochemical outcome of the reaction typically favors the endo product due to secondary orbital interactions, although in some sterically hindered or intramolecular cases, the exo product can be favored. youtube.com

Table 4: Representative Diels-Alder Cycloaddition
Reaction TypeDienophileConditionsExpected Product Class
[4+2] CycloadditionMaleic anhydrideHeatOxabicyclo[2.2.1]heptene derivative
[4+2] CycloadditionDimethyl acetylenedicarboxylateHeatOxabicyclo[2.2.1]heptadiene derivative

Heterocyclic Ring Transformations and Rearrangements

The furan ring, despite its aromaticity, can undergo a variety of ring-opening and ring-transformation reactions under specific conditions. These reactions are synthetically useful for converting the furan core into other functional group arrays or different heterocyclic systems.

Acid-Catalyzed Ring Opening: In the presence of aqueous acid (e.g., alcoholic HCl) and heat, the furan ring can undergo hydrolysis. oup.com This process typically leads to the formation of a 1,4-dicarbonyl compound. For this compound, this would result in a substituted succinaldehyde (B1195056) derivative. acs.org

Oxidative Ring Opening: Oxidation of furans with reagents like sodium hypochlorite (B82951) or hydrogen peroxide can also lead to ring-opened products. pharmaguideline.com

Transformation to Other Heterocycles: More complex transformations can convert the furan ring into other five-membered heterocycles. For example, a bio-inspired multicomponent reaction has been developed where an oxidized furan intermediate reacts sequentially with a thiol and an amine to generate a highly stable N-pyrrole product. nih.gov Applying this principle, this compound could potentially be transformed into a pyrrole (B145914) derivative, demonstrating a sophisticated rearrangement of the core heterocyclic structure.

These transformations highlight the synthetic versatility of the furan moiety beyond its role as a simple aromatic spacer, allowing for its conversion into diverse and complex molecular architectures.

Compound Index

Table 5: List of Chemical Compounds Mentioned
Compound Name
This compound
Methyl iodide
Potassium carbonate
N-Butyl-1-(furan-3-yl)-N-methylmethanamine
Benzyl bromide
Triethylamine
N-Benzyl-N-butyl-1-(furan-3-yl)methanamine
Acetyl chloride
Acetic anhydride
Pyridine
N-Butyl-N-(furan-3-ylmethyl)acetamide
p-Toluenesulfonyl chloride (Tosyl chloride)
N-Butyl-N-(furan-3-ylmethyl)-4-methylbenzenesulfonamide
Acetyl nitrate
Butyl((2-nitrofuran-3-yl)methyl)amine
N-Bromosuccinimide
Butyl((2-bromofuran-3-yl)methyl)amine
BF₃·OEt₂
1-(4-((Butylamino)methyl)furan-2-yl)ethan-1-one
Maleic anhydride
Dimethyl acetylenedicarboxylate
Sodium hypochlorite
Hydrogen peroxide

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the reactivity and derivatization chemistry of the compound this compound to generate a detailed article on the development of its functionalized derivatives for specific research purposes.

Therefore, to adhere to the principles of scientific accuracy and avoid extrapolation, the requested article cannot be generated at this time. Further experimental research focusing specifically on this compound would be required to provide the necessary data for such a review.

Applications of Butyl Furan 3 Ylmethyl Amine in Advanced Organic Synthesis

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

The effectiveness of an amine in asymmetric synthesis often hinges on its ability to be transformed into a chiral entity that can control the stereochemical outcome of a reaction. Butyl(furan-3-ylmethyl)amine, being a secondary amine, is an ideal precursor for the synthesis of chiral ligands and auxiliaries. The nitrogen atom can be readily incorporated into more complex structures, and the adjacent furan (B31954) ring can influence the steric and electronic environment of a metal center.

While specific applications of this compound as a chiral auxiliary are not extensively documented, its structural motifs are present in established ligand classes. The furan ring's oxygen atom and the amine's nitrogen atom can act as a bidentate chelate system for coordinating with transition metals. This chelation is fundamental to the design of chiral catalysts used in asymmetric reactions such as hydrogenations, cycloadditions, and cross-coupling reactions.

The synthesis of chiral ligands often involves derivatizing the amine with a chiral backbone. For instance, reacting this compound with a chiral epoxide or a derivative of a chiral pool amino acid could yield a C2-symmetric or non-symmetric ligand. The butyl group provides steric bulk, which can be crucial for creating a well-defined chiral pocket around a catalytic metal center, thereby enhancing enantioselectivity. The principle is analogous to how other bidentate amine-based ligands are employed in asymmetric catalysis.

Table 1: Potential Asymmetric Transformations Using Ligands Derived from this compound

Reaction Type Metal Catalyst Potential Role of Ligand Expected Outcome
Asymmetric Hydrogenation Rhodium (Rh), Ruthenium (Ru) Forms a chiral complex to guide hydrogen delivery to one face of a prochiral olefin or ketone. High enantiomeric excess (ee) of the reduced product.
Asymmetric Heck Reaction Palladium (Pd) Controls the stereochemistry of the carbopalladation step and subsequent β-hydride elimination. Formation of a chiral center with high enantioselectivity.

Building Block for the Construction of Complex Natural Products and Bioactive Compounds

The furan nucleus is a structural component found in a wide array of natural products and pharmacologically active compounds. ijabbr.comresearchgate.net These compounds exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.gov this compound serves as a functionalized building block that can be incorporated into larger, more complex molecular architectures.

The furan ring can be synthesized through various methods, and its derivatives are used to construct fine chemicals and pharmaceuticals. mdpi.com The amine functionality of this compound allows for its covalent attachment to other molecular fragments through amide bond formation, reductive amination, or nucleophilic substitution reactions. This versatility makes it a useful synthon for introducing the furan-3-ylmethyl moiety into a target molecule. For example, in the synthesis of a complex alkaloid or polyketide natural product, this amine could be coupled with a carboxylic acid fragment to form a key amide linkage.

Furthermore, the furan ring itself can participate in various transformations, such as Diels-Alder reactions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, allowing for further elaboration of the molecular structure after the amine has been incorporated. semanticscholar.org

Precursor for Advanced Pharmaceutical Intermediates (non-clinical focus)

In the realm of medicinal chemistry, the furan scaffold is recognized for its ability to interact with biological targets due to its electron-rich nature and aromaticity. ijabbr.com Furan-containing compounds have been investigated for a wide range of therapeutic applications. nih.gov this compound is a viable precursor for pharmaceutical intermediates—molecules that are steps along the synthetic pathway to an active pharmaceutical ingredient (API).

For example, furfurylamine (B118560) is a known intermediate in the synthesis of the diuretic furosemide (B1674285), and other furan amines are used to prepare ranitidine, a treatment for peptic ulcers. nih.gov Following this precedent, this compound could be used to synthesize novel compounds for drug discovery programs. Its secondary amine can be functionalized to create libraries of related compounds for screening. The butyl group adds lipophilicity, which can be a desirable property for improving a drug candidate's pharmacokinetic profile, such as its ability to cross cell membranes.

Table 2: Examples of Furan-Containing Bioactive Scaffolds

Compound Class Core Structure Biological Activity Potential Role of this compound
Furan-based pyrazolines 3-(2-furyl)-pyrazoline Antidepressant, Anticonvulsant ijabbr.com Precursor for the amine-functionalized side chain.
Furosemide Analogs Furan-sulfonamide Diuretic nih.gov Building block for the aminomethylfuran portion.

Synthesis of Agrochemicals and Crop Protection Agents

The principles that make furan-based compounds useful in pharmaceuticals also apply to the agrochemical industry. Many fungicides, herbicides, and insecticides are based on heterocyclic scaffolds. The furan ring is a component of some biologically active compounds used in crop protection. mdpi.com The synthesis of novel agrochemicals often involves the exploration of new substitution patterns on known active scaffolds to improve efficacy, selectivity, or environmental profile.

This compound can be used as an intermediate to create new potential crop protection agents. The amine handle allows for the attachment of various toxophores or pharmacophores relevant to agrochemical activity. For instance, it could be acylated with a substituted benzoic acid to produce an amide with potential insecticidal properties, or it could be incorporated into a larger molecule designed to inhibit a specific enzyme in a weed or fungus.

Design and Synthesis of Chemosensors and Molecular Probes

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or small molecule, through a change in their optical properties (e.g., fluorescence intensity or color). Furan-based compounds have proven to be effective platforms for the design of chemosensors. researchgate.netchemisgroup.us The furan oxygen, along with another nearby heteroatom like the nitrogen in this compound, can form a binding site for metal ions. researchgate.net

Upon coordination with a metal ion, the electronic properties of the fluorophore can be perturbed, leading to a "turn-on" or "turn-off" fluorescent response. The design of such a sensor would typically involve coupling this compound to a fluorescent reporter molecule, such as a naphthalimide or coumarin. The furan-amine portion would serve as the ion recognition unit (receptor), while the larger aromatic system would be the signaling unit. The selectivity for a particular metal ion can be tuned by modifying the structure of the binding pocket. Furan-based sensors have been developed for the detection of various ions, including Cr³⁺, Al³⁺, and Zn²⁺. researchgate.netencyclopedia.pub

Utility in Organometallic Chemistry and Coordination Compounds

The ability of furan and amine functionalities to coordinate with metals makes this compound a useful ligand in organometallic and coordination chemistry. The amine nitrogen is a classic Lewis base, readily donating its lone pair of electrons to a metal center. The furan ring can coordinate in several ways: through the oxygen atom (a hard donor), through the π-system of the double bonds (a soft donor), or through one of the carbon atoms via C-H activation. researchgate.net

This versatility allows for the formation of a wide range of metal complexes with different geometries and electronic properties. For example, reaction with a silver(I) salt could lead to the formation of a coordination polymer, where the ligand bridges multiple metal centers. koreascience.krmdpi.com Such coordination networks have potential applications in catalysis, gas storage, and materials science. The specific coordination mode would depend on the metal, its oxidation state, and the other ligands present in the coordination sphere.

Table 3: Potential Coordination Modes of this compound with Transition Metals

Coordination Mode Donating Atoms Metal Preference Resulting Structure
Monodentate (N-donor) N Late transition metals (e.g., Pd, Pt) Simple metal-amine complex
Bidentate (N,O-chelate) N, O Early transition metals, Lanthanides (e.g., Ti, Ag) Stable five-membered chelate ring koreascience.kr
Bridging N and O (from different units) Ag(I), Cu(I) Coordination polymer or dinuclear complex koreascience.krmdpi.com

Contributions of Butyl Furan 3 Ylmethyl Amine Derivatives to Materials Science Research

Development of Furan-Containing Polymeric Materials

The incorporation of furan (B31954) rings into polymer backbones can impart unique properties, including enhanced thermal stability and specific chemical reactivity, making them desirable for advanced applications. mdpi.comnih.gov Furan-based monomers, particularly diamines and diols, serve as key building blocks for a new generation of sustainable polymers. mdpi.comsemanticscholar.org

The drive to replace petroleum-derived monomers with sustainable alternatives is a major force in polymer chemistry. rsc.org Furan-based compounds are at the forefront of this movement. mdpi.comresearchgate.net Researchers have successfully synthesized furan-based diamines from precursors like 2,5-furandimethanol (B16202) and used them to create bio-based polyimides (PIs). mdpi.comnih.govresearchgate.net These PIs, while sometimes exhibiting more brittleness compared to their petroleum-based counterparts due to the furan ring's different geometry, demonstrate excellent thermal stability and smooth surface morphology, positioning them as potential substitutes for traditional polymers in various applications. mdpi.comnih.govresearchgate.net

The synthesis pathway often involves the reaction of a furan-based diol with an amino acid derivative, followed by chemical transformations to yield the furan-based diamine monomer. mdpi.comresearchgate.net This diamine can then be polymerized with a dianhydride to produce the final polyimide. The properties of these materials highlight the viability of using furan derivatives to create high-performance, eco-friendly polymers. mdpi.com

Table 1: Comparison of Furan-Based and Petroleum-Based Polymer Precursors

Feature Furan-Based Monomers (e.g., Furan Diamine) Petroleum-Based Monomers (e.g., Phenylenediamines)
Source Renewable (biomass, sugars, lignin) mdpi.com Non-renewable (fossil fuels) mdpi.com
Key Ring Structure Furan Ring mdpi.com Benzene Ring mdpi.com
Environmental Impact Lower potential environmental pollution mdpi.com Associated with significant environmental issues mdpi.com

| Resulting Polymer | Bio-based polyimides, polyesters, etc. mdpi.comrsc.org | Conventional polyimides, polyesters, etc. |

Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between thermoplastics and thermosets. mdpi.comnih.govnih.gov They possess dynamic covalent bonds that can rearrange under external stimuli like heat, allowing the material to be reprocessed, repaired, or recycled while maintaining the robustness of a cross-linked network. mdpi.comnih.gov Vitrimers are a specific type of CAN that rearranges its network topology through associative exchange reactions, maintaining a constant cross-link density. rsc.orgresearchgate.net

The furan moiety is particularly useful in the design of CANs through the Diels-Alder (DA) reaction, a reversible cycloaddition between a furan (diene) and a maleimide (B117702) (dienophile). mdpi.com This reaction can be used to form dynamic cross-links. Molecular simulations have been employed to study the welding and self-healing properties of networks based on tetrafunctional furan and trifunctional maleimide, demonstrating how depolymerization at high temperatures and repolymerization at lower temperatures can heal interfaces. mdpi.com While specific research on Butyl(furan-3-ylmethyl)amine derivatives in CANs is not yet prevalent, the amine functionality offers a handle for incorporating such molecules into polymer networks, for example, through the formation of polyimines, which can also exhibit dynamic bond exchange. nih.gov

Synthesis of Monomers for Advanced Polymer Architectures

The development of novel monomers is critical for creating polymers with tailored properties. Furan derivatives provide a versatile platform for synthesizing a wide range of monomers. researchgate.netrsc.org For instance, furan-based α,ω-diene monomers have been synthesized from renewable starting materials through green, energy-efficient processes like base-catalyzed cross-aldol condensation. researchgate.net These monomers can be polymerized via acyclic diene metathesis (ADMET) to yield fully bio-based unsaturated polymers with good molecular weights, high thermal stability, and photoactive properties. researchgate.net

Similarly, the synthesis of furan-based diamines for polyimides demonstrates the conversion of biomass-derived chemicals into high-value polymer precursors. mdpi.comnih.govresearchgate.net The amine group in a molecule like this compound could be used as a reactive site to build more complex monomers. For example, it could be reacted with other molecules to introduce additional polymerizable groups, leading to monomers for polyamides, polyureas, or other advanced polymer architectures.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Their tunable porosity and high surface area make them promising for applications in gas storage, catalysis, and sensing. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF.

Nitrogen-containing ligands, such as those with amine or pyridine (B92270) groups, play a significant role in the construction of MOFs. nih.gov While there is a vast library of ligands used for MOF synthesis, the exploration of furan-based amine ligands is an area with potential for new discoveries. A ligand derived from this compound would offer both a nitrogen donor site (the amine) and an oxygen donor site (the furan ring) for coordination with metal centers. This dual-functionality could lead to the formation of novel network topologies and MOFs with unique properties. Although research has focused more on ligands like tri(4-pyridylphenyl)amine, the fundamental principles suggest that furan-based amines could be viable candidates for designing new functional MOFs and coordination polymers. researchgate.net

Integration into Functional Materials for Optoelectronics and Photonics

Polymers containing conjugated systems, which feature alternating single and multiple bonds, often exhibit interesting electronic and optical properties. The furan ring, being an aromatic heterocycle, can be a component of such conjugated systems. researchgate.net Polymers incorporating furan rings can have unique properties due to the ring's high rigidity and extended π-conjugation. researchgate.net

The amine group is a well-known electron-donating group. Incorporating an amine functionality, as in this compound derivatives, into a conjugated polymer backbone could be a strategy for tuning the material's electronic energy levels (HOMO/LUMO) and thus its optoelectronic properties, such as its absorption and emission spectra. This makes such compounds potentially interesting for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While this specific application for this compound derivatives has not been extensively reported, the synthesis of photoactive polymers from other furan-based monomers indicates the general potential of this class of materials. researchgate.net

Structure Activity Relationship Sar Studies of Butyl Furan 3 Ylmethyl Amine Analogs in Biological Research Excluding Clinical

Systematic Modification of the Butyl Amine Chain and its Influence on Biological Target Interactions (In Vitro)

The butyl amine chain of Butyl(furan-3-ylmethyl)amine is a key area for systematic modification to probe its role in binding to biological targets. SAR studies in this area typically investigate how changes in the chain's length, branching, and rigidity affect biological activity, often measured as inhibitory concentration (IC50) or binding affinity.

Key research findings from analogous SAR studies on alkyl amines suggest several principles that can be applied. nih.gov

Chain Length: Altering the length of the alkyl chain can significantly impact potency. Shortening or lengthening the butyl group (e.g., to propyl, pentyl, or hexyl) can affect how the molecule fits into a binding pocket. For many biological targets, an optimal chain length exists that maximizes favorable hydrophobic interactions without introducing steric hindrance. For instance, a decrease or increase from a four-carbon chain could lead to a loss of activity if the original length is optimal for occupying a specific hydrophobic pocket in the target protein. nih.gov

Branching: Introducing branching to the butyl chain, such as creating an isobutyl or sec-butyl analog, alters the molecule's steric profile. This can enhance selectivity for a particular target by preventing binding to off-targets with smaller or differently shaped binding sites. However, excessive branching, like a tert-butyl group, can also diminish activity by preventing the molecule from accessing the binding site altogether. nih.govnih.gov

Cyclization: Replacing the flexible butyl chain with a rigid cyclic structure, such as a cyclobutylmethyl or cyclopentyl group, can lock the molecule into a specific conformation. This can be advantageous if that conformation is the one required for optimal binding (the "bioactive conformation"), potentially leading to a significant increase in potency by reducing the entropic penalty of binding.

The influence of these modifications is typically quantified using in vitro assays that measure the compound's effect on a specific enzyme or receptor. The data is often presented in tables to compare the relative potencies of the synthesized analogs.

Table 1: Illustrative SAR of Butyl Amine Chain Modifications This table presents hypothetical data to illustrate SAR principles.

CompoundModificationBiological Target X IC50 (µM)
Referencen-Butyl5.2
Analog 1APropyl15.8
Analog 1BPentyl8.1
Analog 1CIsobutyl3.5
Analog 1DCyclobutylmethyl2.1

Investigating the Impact of Furan (B31954) Ring Substitutions on Biological Activity (In Vitro)

The furan ring is another critical component for modification in SAR studies. Its electron-rich aromatic system offers multiple positions for substitution, which can modulate the molecule's electronic properties, solubility, and steric interactions with a biological target. orientjchem.orgijabbr.com Research on various furan-containing compounds has shown that substitutions, particularly at the 2- and 5-positions, are often crucial for activity. orientjchem.org

Positional Isomerism: The parent compound features a 3-ylmethylamine substituent. Moving this substituent to the 2-position of the furan ring would create a constitutional isomer, which could exhibit vastly different biological activity due to the altered geometry and electronic distribution of the molecule.

Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro, cyano, or halogens) or electron-donating groups (e.g., methyl, methoxy) onto the furan ring can alter its reactivity and ability to form interactions like hydrogen bonds or π-π stacking. orientjchem.org For example, an electron-withdrawing group can enhance the acidity of a nearby N-H bond, potentially strengthening a hydrogen bond with a target protein. In some contexts, such as antibacterial and anticancer agents, electron-withdrawing groups have been shown to increase bioactivity. orientjchem.org

Steric Effects: Adding bulky substituents to the furan ring can be used to probe the size and shape of the receptor's binding pocket. A large group may prevent the molecule from binding, indicating that the pocket is constrained in that region. Conversely, a substituent that fits into a specific sub-pocket can lead to a significant increase in binding affinity. nih.gov

These modifications are systematically explored to build a comprehensive picture of the SAR for the furan scaffold in this class of molecules.

Table 2: Illustrative SAR of Furan Ring Substitutions This table presents hypothetical data to illustrate SAR principles.

CompoundFuran Ring SubstitutionBiological Target Y IC50 (µM)
ReferenceNone (3-substituted)10.4
Analog 2A5-Methyl7.8
Analog 2B5-Bromo2.5
Analog 2C5-Nitro1.9
Analog 2D2-Methyl18.2

Rational Design of Analogs Based on SAR Findings

The primary goal of SAR studies is to provide a blueprint for the rational design of new, improved analogs. By combining the insights gained from systematically modifying the butyl amine chain and the furan ring, medicinal chemists can design molecules with a higher probability of success. nih.govijabbr.com

For example, if SAR studies revealed that an isobutyl group on the amine (from section 8.1) and a 5-bromo substituent on the furan ring (from section 8.2) both independently increased potency, a rationally designed next-generation analog would incorporate both features. The hypothesis would be that these beneficial modifications are additive or even synergistic, leading to a compound with significantly enhanced activity.

This iterative process involves:

Synthesizing a first generation of analogs with systematic variations.

Testing these analogs in in vitro assays to generate SAR data.

Analyzing the data to identify key structural features that enhance activity or selectivity.

Designing a second generation of "hybrid" analogs that combine the most favorable modifications.

Synthesizing and testing the new analogs to validate the design hypothesis.

This cycle continues, progressively refining the molecular structure to optimize its interaction with the biological target. This approach is more efficient than random screening, as it is guided by a growing understanding of the molecular interactions governing the compound's biological effects. cam.ac.uk

In Vitro Assays for Biological Target Identification and Inhibition Profiling

Identifying the specific biological targets of this compound analogs and quantifying their inhibitory effects are accomplished through a variety of in vitro assays. The choice of assay depends on the suspected biological activity of the compound class. Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. utripoli.edu.lynih.gov

Enzyme Inhibition Assays: If the analogs are designed to inhibit a specific enzyme (e.g., a kinase, protease, or dehydrogenase), biochemical assays are used. rsc.org These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Cell-Based Proliferation/Viability Assays: For potential anticancer agents, cell-based assays are crucial. Analogs are incubated with cancer cell lines, and their effect on cell growth and viability is measured using techniques like the MTT assay. mdpi.com This provides an IC50 value that reflects the compound's potency in a cellular context. mdpi.com

Antimicrobial Susceptibility Testing: For antibacterial or antifungal activity, the primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC). utripoli.edu.ly This is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

Receptor Binding Assays: If the target is a receptor, radioligand binding assays can be used to determine the affinity of the analogs for the receptor. These assays measure how effectively the test compound displaces a known, radioactively labeled ligand from the receptor, yielding a Ki (inhibition constant) value.

The results from these assays are fundamental to building the SAR profiles discussed in the preceding sections and for selecting promising candidates for further investigation.

Computational and Cheminformatics Approaches in SAR Analysis

Computational and cheminformatics tools are increasingly integral to modern SAR studies, providing insights that complement experimental work. rsc.org These methods can rationalize observed SAR trends and predict the activity of yet-to-be-synthesized analogs, thereby accelerating the design-synthesize-test cycle. f1000research.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a statistical model is built that can predict the activity of new analogs. aimspress.com This helps prioritize which compounds to synthesize.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the analog) when bound to a specific receptor or enzyme. nih.gov Docking simulations can help visualize how modifications to the butyl amine chain or furan ring might affect the binding mode and interaction energies. For example, docking could reveal that a 5-bromo substituent on the furan ring fits into a small hydrophobic pocket and forms a favorable halogen bond, explaining its positive impact on activity. rsc.org

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can be generated from a set of active compounds and then used to virtually screen large compound databases to find novel scaffolds that match the required features. nih.gov

These computational approaches provide a molecular-level understanding of the SAR, guiding the rational design process and helping to refine hypotheses based on experimental data. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Butyl Furan 3 Ylmethyl Amine Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of Butyl(furan-3-ylmethyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about neighboring protons. For this compound, the spectrum would display distinct signals corresponding to the protons on the furan (B31954) ring, the methylene (B1212753) bridge, the butyl chain, and the amine group.

The furan ring protons are expected to appear in the aromatic region, typically at higher chemical shifts due to the ring's electronic structure. The protons on the butyl chain will appear in the aliphatic region at lower chemical shifts. The methylene protons adjacent to the nitrogen and the furan ring will be deshielded relative to the other aliphatic protons. The N-H proton of the secondary amine may appear as a broad singlet, and its chemical shift can be variable.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Furan-H2/H5~7.4Singlet/Multiplet2H
Furan-H4~6.4Singlet/Multiplet1H
Furan-CH₂-N~3.7Singlet2H
N-CH₂-(CH₂)₂-CH₃~2.6Triplet2H
N-HVariable (e.g., 1.0-2.0)Broad Singlet1H
N-CH₂-CH₂-CH₂-CH₃~1.5Multiplet2H
N-(CH₂)₂-CH₂-CH₃~1.3Multiplet2H
N-(CH₂)₃-CH₃~0.9Triplet3H

Note: Data are representative and based on the analysis of similar furan and amine structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in a distinct electronic environment gives a separate signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp², sp³, attached to heteroatoms).

For this compound, signals for the four furan carbons are expected in the downfield region (110-150 ppm). The carbon of the methylene bridge and the carbons of the butyl chain will appear in the upfield aliphatic region (10-50 ppm), with the carbons closer to the electronegative nitrogen atom showing a greater chemical shift.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Furan C2~143
Furan C5~139
Furan C3~125
Furan C4~110
Furan-C H₂-N~45
N-C H₂-(CH₂)₂-CH₃~49
N-CH₂-C H₂-CH₂-CH₃~32
N-(CH₂)₂-C H₂-CH₃~20
N-(CH₂)₃-C H₃~14

Note: Data are representative and based on the analysis of similar furan and amine structures. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. wikipedia.orgcreative-biostructure.com It would show correlations between adjacent protons in the butyl chain (e.g., between N-CH₂ - and -CH₂ -CH₃) and potentially between protons on the furan ring, helping to map out the spin systems.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). libretexts.orglibretexts.org It allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the proton signal at ~2.6 ppm to the N-C H₂ carbon signal at ~49 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgrsc.org For a flexible molecule like this compound, NOESY can provide insights into preferred conformations by showing correlations, for example, between the methylene bridge protons and the protons on the furan ring or the butyl chain.

Vibrational Spectroscopy (IR, FT-IR) for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to show characteristic absorption bands for the secondary amine and the furan ring.

N-H Stretch: As a secondary amine, a single, weak-to-medium intensity band is expected in the 3300-3500 cm⁻¹ region. orgchemboulder.com

C-H Stretches: Aliphatic C-H stretching from the butyl and methylene groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹.

N-H Bend: A bending vibration for the N-H group may be observed around 1550-1650 cm⁻¹, though it can sometimes be weak. orgchemboulder.com

C=C Stretch: Stretching vibrations from the carbon-carbon double bonds within the furan ring typically appear in the 1500-1650 cm⁻¹ region. researchgate.net

C-O-C Stretch: A strong, characteristic band for the furan ether linkage (=C-O-C=) is expected around 1000-1250 cm⁻¹. researchgate.net

C-N Stretch: The stretching vibration of the aliphatic C-N bond is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Table 3: Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Weak-Medium
C-H StretchFuran Ring> 3000Medium
C-H StretchAlkyl Chain< 3000Strong
N-H BendSecondary Amine1550 - 1650Weak-Medium
C=C StretchFuran Ring1500 - 1650Medium
C-N StretchAliphatic Amine1020 - 1250Medium
=C-O-C= StretchFuran Ring1000 - 1250Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). fiu.edu This precision allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₅NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This provides unequivocal confirmation of the molecular formula.

Table 4: Calculated Exact Masses for this compound Adducts

Ion/AdductMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₉H₁₅NO153.11536
[M+H]⁺C₉H₁₆NO⁺154.12319
[M+Na]⁺C₉H₁₅NNaO⁺176.10514

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS, GC-MS)

Combining chromatographic separation with mass spectrometry detection provides a powerful tool for both identifying and quantifying this compound, especially within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a long column before being detected by a mass spectrometer. scispace.com Amines can be challenging to analyze by GC due to their polarity and basicity, which can cause peak tailing on standard columns. labrulez.com Therefore, specialized deactivated columns are often required for good chromatographic performance. The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, aiding in structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar and non-volatile compounds. The compound is separated in the liquid phase before being ionized and detected by the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions such as the protonated molecule [M+H]⁺. LC-MS, particularly when coupled with a high-resolution analyzer like Orbitrap or TOF, allows for the sensitive detection and accurate mass measurement of the target compound in various matrices. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

Detailed Research Findings: As of this writing, a specific, publicly available crystal structure for this compound has not been deposited in crystallographic databases. However, based on the analysis of structurally similar furan derivatives and N-alkylamines, a hypothetical solid-state structure can be predicted.

The molecule would consist of a planar furan ring connected to a flexible butylamine (B146782) side chain via a methylene bridge. The bond lengths within the furan ring are expected to be consistent with those of other 3-substituted furans. For instance, the C=C double bonds would be approximately 1.35-1.36 Å, the C-C single bond around 1.43 Å, and the C-O bonds approximately 1.36-1.37 Å. The C-N bond of the secondary amine is expected to be in the range of 1.46-1.47 Å.

Below is a table of representative crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment, based on typical values for small organic molecules. mdpi.com

ParameterExpected Value / Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Molecules per Unit Cell (Z)e.g., 4 or 8
Key Bond Length (C-N)1.46 - 1.47 Å
Key Bond Angle (C-N-C)~110-114°
Intermolecular InteractionsN-H···O or N-H···N Hydrogen Bonding

UV-Visible Spectroscopy for Electronic Absorption Properties

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. It provides information about the presence of chromophores—parts of a molecule that absorb light in the UV-visible range. For this compound, the primary chromophore is the furan ring.

Detailed Research Findings: The parent furan molecule exhibits a strong absorption band in the ultraviolet region, typically around 208 nm. nist.gov This absorption is attributed to a high-energy π→π* electronic transition within the aromatic system. globalresearchonline.net

The introduction of substituents onto the furan ring can modify its absorption characteristics. The butyl(aminomethyl) group at the 3-position is expected to act as an auxochrome. An auxochrome is a group that, while not a chromophore itself, modifies the absorption of a chromophore. The nitrogen atom's lone pair of electrons can interact weakly with the furan ring's π-system.

This interaction is predicted to cause a slight bathochromic shift (a shift to a longer wavelength) and potentially a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted furan. Studies on other substituted furans have demonstrated that alkyl groups cause such red shifts. globalresearchonline.net Therefore, the maximum absorption wavelength (λmax) for this compound is expected to be slightly higher than that of furan, likely in the 210-220 nm range.

The data table below compares the known absorption data for the furan chromophore with the predicted values for this compound.

Compoundλmax (nm)Electronic TransitionReference / Basis
Furan~208π→πExperimental Data nist.gov
This compound~210-220π→πPredicted (Auxochromic Shift)

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral analogs are relevant)

This compound is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center were introduced into its structure—for instance, by substitution on the butyl chain or at the methylene bridge—chiroptical spectroscopy would become an indispensable tool for its stereochemical analysis.

Detailed Research Findings: Chiroptical techniques, primarily Electronic Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. A racemic mixture (a 50:50 mix of enantiomers) will have a net-zero CD signal.

This property allows CD spectroscopy to be a powerful method for determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov The magnitude of the CD signal, often characterized by a phenomenon known as the Cotton effect, is directly proportional to the excess of one enantiomer over the other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the e.e. can be precisely calculated.

For chiral furan-containing compounds, the electronic transitions of the furan chromophore give rise to characteristic signals in the CD spectrum. The sign of these Cotton effects can often be correlated to the absolute configuration (R or S) of the stereocenter, a correlation that is frequently supported by quantum mechanical calculations. nih.govnih.gov Advanced methods such as Fluorescence-Detected Circular Dichroism (FDCD) can offer even greater sensitivity for analyzing chiral molecules that fluoresce. mdpi.com

The following table conceptually illustrates the expected CD spectral data for a hypothetical chiral analog of this compound.

Sample CompositionExpected CD Signal at λmaxEnantiomeric Excess (e.e.)
Pure (R)-enantiomerPositive (+)100% R
Pure (S)-enantiomerNegative (-)100% S
Racemic Mixture (50% R / 50% S)Zero (0)0%
Mixture (75% R / 25% S)Positive (+) (Half the magnitude of pure R)50% R

Future Research Directions and Perspectives for Butyl Furan 3 Ylmethyl Amine

Emerging Synthetic Paradigms for Furanic Amines

The synthesis of furanic amines is evolving beyond traditional methods, with a strong emphasis on efficiency, selectivity, and sustainability. mdpi.com Key emerging paradigms include advanced catalytic systems and biocatalysis.

Reductive amination and hydrogen-borrowing amination are prominent methods for converting bio-based furanic oxygenates into valuable amines. mdpi.comdntb.gov.uaresearchgate.net These reactions are often facilitated by heterogeneous catalysts, which are favored for their ease of separation and recyclability. bohrium.com Research is actively exploring both noble metal catalysts (e.g., Pd, Ru) and more cost-effective non-noble metal catalysts (e.g., Ni, Co). bohrium.comacs.org For instance, supported Palladium nanoparticles have demonstrated high activity and selectivity in producing N-substituted furfuryl amines. acs.org Similarly, nickel and cobalt catalysts are effective for the reductive amination of furfural (B47365), a key platform chemical derived from lignocellulosic biomass. bohrium.com

Another promising frontier is the use of biocatalysis, particularly employing transaminases. rsc.org This approach offers a mild and sustainable route for the amination of furfural and its derivatives, avoiding the harsh conditions and by-product formation associated with some traditional synthetic methods. rsc.orgmdpi.com Chemoenzymatic strategies, which combine chemical and biological catalysis steps, are also being developed to efficiently convert raw biomass into furfurylamine (B118560) in environmentally friendly reaction media. frontiersin.org

Recent advancements have also focused on one-pot synthesis methods that improve process efficiency. For example, a novel one-pot reductive amination of furfural to furfurylamine has been developed using zinc metal in water, highlighting a move towards greener and more practical procedures. researchgate.netsctunisie.orgsctunisie.org

Novel Applications in Interdisciplinary Fields

The unique chemical structure of furanic amines, including Butyl(furan-3-ylmethyl)amine, makes them valuable building blocks in a variety of interdisciplinary fields. Their applications span from the development of new materials to the synthesis of biologically active molecules.

In the field of materials science, furanic amines are being investigated as monomers for the creation of novel biopolymers. mdpi.com For instance, 2,5-bis(aminomethyl)furan (B21128) (BAMF) is a key precursor for producing polyamides and polyurethanes with unique properties. mdpi.com Furfurylamines also serve as precursors for synthetic resins. researchgate.net The development of furan-based epoxy resins is another area of active research, aiming to provide sustainable alternatives to conventional petroleum-based epoxies. digitellinc.com

In the pharmaceutical and agrochemical industries, furanic amines are important intermediates for the synthesis of pharmacologically active compounds. rsc.orgresearchgate.net The furan (B31954) moiety is a recognized pharmacophore, and its incorporation into molecular structures can lead to a range of biological activities. researchgate.net Research is ongoing to explore the potential of new furan-based derivatives in drug discovery. semanticscholar.orgmdpi.com For example, furfurylamine is a precursor to pyrrolidols, which are key intermediates in the production of herbicides and insecticides. researchgate.net

Furthermore, the reactivity of furanic amines is being harnessed in bioconjugation and chemical biology. A recently developed furan-thiol-amine multicomponent reaction enables the selective labeling of peptides and proteins, the synthesis of macrocyclic peptides, and the engineering of proteins for various applications. nih.gov

Advancements in Computational Design and Prediction

Computational chemistry is playing an increasingly vital role in accelerating the discovery and development of new furan-based molecules like this compound. In silico methods provide valuable insights into molecular properties and reactivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are being developed to correlate the molecular structure of furan derivatives with their physical and chemical properties. digitaloceanspaces.com These models can predict properties such as corrosion inhibition efficiency, which is a potential application for furan-derived compounds. digitaloceanspaces.com

Molecular docking and molecular dynamics simulations are employed to predict the binding interactions of furan-based molecules with biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This is particularly valuable in drug design, where it can help in the identification of potent and selective inhibitors. nih.govnih.gov For instance, docking studies have been used to investigate the potential of furan derivatives as cyclooxygenase inhibitors and VEGFR-2 inhibitors. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are used to optimize molecular geometries and compute electronic properties. researchgate.net These calculations provide fundamental information about the reactivity and stability of furan compounds, aiding in the design of new synthetic routes and the prediction of reaction outcomes. researchgate.net In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is another critical computational tool used to assess the drug-likeness and potential safety of new furan-based compounds early in the development process. researchgate.net

Development of Sustainable Synthesis Routes

The shift towards a bio-based economy has spurred significant research into the development of sustainable synthesis routes for furanic amines, starting from renewable biomass. frontiersin.org The core principle is to utilize platform molecules derived from lignocellulose, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials. rsc.orgbohrium.com

A key focus is the application of green chemistry principles to minimize environmental impact. encyclopedia.pub This includes the use of heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving process economics. mdpi.comresearchgate.net The development of non-noble metal catalysts is particularly important for enhancing the cost-effectiveness and sustainability of these processes. bohrium.com

Eco-friendly reaction media, such as water and deep eutectic solvents, are being explored as alternatives to traditional organic solvents. frontiersin.orgresearchgate.net For example, the synthesis of furfurylamine from furfural has been successfully demonstrated in water, offering a significantly greener approach. sctunisie.orgsctunisie.org

The development of one-step, eco-respectful synthetic routes for furan-based monomers is another active area of research, aiming to simplify production processes and reduce their environmental footprint. rsc.orgresearchgate.netnih.gov

Exploration of Undiscovered Reactivity Patterns of Furan-3-ylmethyl Amines

While significant progress has been made in the synthesis and application of furanic amines, the full extent of their chemical reactivity remains an area ripe for exploration. The unique combination of the furan ring and the aminomethyl group in structures like this compound suggests a rich and potentially novel chemistry.

The furan ring itself can participate in a variety of transformations, including cycloaddition reactions, electrophilic substitutions, and ring-opening reactions. The interplay between the reactivity of the furan nucleus and the adjacent amine functionality could lead to new and unexpected reaction pathways. For instance, intramolecular reactions involving both the amine and the furan ring could provide access to novel heterocyclic scaffolds.

The furan-thiol-amine multicomponent reaction is a recent example of harnessing the unique reactivity of furans to create complex molecules in a single step. nih.govacs.org Further investigation into similar multicomponent reactions involving furan-3-ylmethyl amines could expand the synthetic toolbox for creating diverse molecular architectures.

The catalytic transformation of furanic amines is another promising area. While hydrogenation of the furan ring is a known reaction, selective transformations that preserve the furan core while modifying other parts of the molecule are of great interest. researchgate.net The development of new catalytic systems could enable unprecedented control over the reactivity of furan-3-ylmethyl amines, leading to the synthesis of novel derivatives with tailored properties.

Challenges in controlling the selectivity of reactions, such as preventing the hydrogenation of the furan ring or the formation of secondary and tertiary amine byproducts during amination, highlight the need for a deeper understanding of the reactivity of these compounds. nih.gov Future research will likely focus on developing catalysts and reaction conditions that allow for precise control over the chemical transformations of furan-3-ylmethyl amines, unlocking their full potential in synthesis and materials science. acs.org

Q & A

Q. What are the established synthetic routes for Butyl(furan-3-ylmethyl)amine, and how can researchers ensure reproducibility?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen gas. For example, a mixture of furan-3-carbaldehyde, butylamine, and Pd/NiO (1.1 wt%) can be reacted at 25°C for 10 hours under H₂ to yield the product. This method achieves high yields (>95%) and is adaptable to similar amine derivatives . Key steps include:

  • Purification via filtration and solvent evaporation.
  • Validation using ¹H NMR (400 MHz, CDCl₃) to confirm structural integrity.
  • Adjusting molar ratios of aldehyde and amine precursors to optimize yield.

Q. How should researchers characterize this compound to confirm its structure and purity?

Nuclear Magnetic Resonance (NMR) is critical for structural validation. Prepare the sample in deuterated chloroform (CDCl₃) and analyze proton shifts to identify:

  • Furan ring protons : Expected δ 7.3–7.5 ppm (H-2 and H-5 of furan).
  • Butyl chain protons : δ 0.9–1.6 ppm (CH₃ and CH₂ groups).
  • Methylene bridge (CH₂) : δ 3.4–3.7 ppm. Combine with mass spectrometry (MS) for molecular weight confirmation and HPLC for purity assessment (>98%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products in this compound synthesis?

  • Catalyst screening : Test alternatives to Pd/NiO (e.g., Raney Ni, Pt/C) to evaluate activity and selectivity.
  • Solvent effects : Compare polar aprotic solvents (DMF, acetonitrile) versus non-polar solvents (toluene).
  • Temperature control : Conduct reactions at 0–50°C to study kinetic vs. thermodynamic product formation.
  • Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of intermediates .

Q. What are the potential applications of this compound as a ligand in coordination chemistry?

The furan and amine moieties enable its use as a chelating ligand for transition metals (e.g., Cu, Pd). Applications include:

  • Catalytic systems : Design metal complexes for cross-coupling or hydrogenation reactions.
  • Photophysical studies : Investigate luminescence properties of lanthanide complexes.
  • Structure-activity relationships : Modify the furan substituents (e.g., electron-withdrawing groups) to tune ligand strength .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

  • Multi-technique validation : Cross-validate NMR with X-ray crystallography to confirm bond connectivity.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility.
  • Computational modeling : Use DFT calculations (e.g., Gaussian, ORCA) to predict chemical shifts and compare with experimental data .

Q. What safety protocols are critical for handling this compound in air-sensitive reactions?

  • Inert conditions : Use H₂ or N₂ atmospheres during synthesis to prevent decomposition.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile amines.
  • Waste disposal : Neutralize acidic by-products before transferring to hazardous waste containers .

Q. How can computational modeling enhance the study of this compound’s reactivity?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger.
  • Reaction pathway analysis : Map energy profiles for amination steps with software like Gaussian or NWChem.
  • Electron density maps : Analyze charge distribution to predict sites for electrophilic/nucleophilic attacks .

Notes

  • Always cross-reference experimental data with peer-reviewed literature (e.g., Journal of Medicinal Chemistry, PubChem) .
  • For advanced applications, consult coordination chemistry databases (e.g., Cambridge Structural Database) to identify precedents.

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